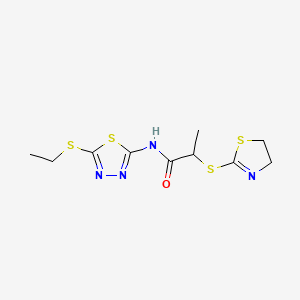
(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C13H12F5NO . It is a derivative of piperidine, a heterocyclic organic compound . The compound has a molecular weight of 275.24 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of a precursor, (4-fluorophenyl){1-[2-(2-bromophenyl)ethyl]piperidin-4-yl}methanone, was reported with a total yield of 40% . The radiosynthesis of [123I]-(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone was performed using a halogen exchange reaction with a yield of 70% .
Molecular Structure Analysis
The molecular structure of “(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone” can be represented by the InChI string: InChI=1S/C13H13F4NO/c14-11-5-3-9(4-6-11)12(19)18-7-1-2-10(8-18)13(15,16)17/h3-6,10H,1-2,7-8H2 . The Canonical SMILES representation is: C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(F)(F)F .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone” include a molecular weight of 275.24 g/mol, a Log P value of 2.52, and a topological polar surface area of 20.3 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 .
科学的研究の応用
Synthesis and Antimicrobial Activity
A study by Mallesha and Mohana (2014) synthesized a series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Compounds from this series exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating potential for developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthesis Methodologies
Research by Zheng Rui (2010) focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, employing piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process achieved a reasonable overall yield, contributing to the methods for preparing similar compounds (Zheng Rui, 2010).
Structural and Thermal Studies
Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, along with theoretical calculations on a derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone. The study provided insights into the molecular structure, stability, and interactions of the compound, highlighting its potential applications in various scientific fields (Karthik et al., 2021).
Anticancer and Antituberculosis Studies
Research on derivatives of piperidin-1-yl methanone, closely related to the query compound, demonstrated significant anticancer and antituberculosis activities. These studies suggest the potential of these derivatives in developing new treatments for these diseases (Mallikarjuna et al., 2014).
Crystal Structure Analysis
The crystal structure of related compounds has been studied to understand the molecular arrangements and interactions. Such studies are crucial for designing new molecules with desired properties (Revathi et al., 2015).
将来の方向性
特性
IUPAC Name |
(3,4-difluorophenyl)-[2-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO/c14-9-5-4-8(7-10(9)15)12(20)19-6-2-1-3-11(19)13(16,17)18/h4-5,7,11H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNUPQOLFKIUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

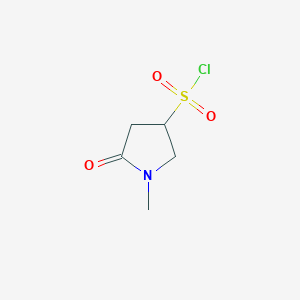
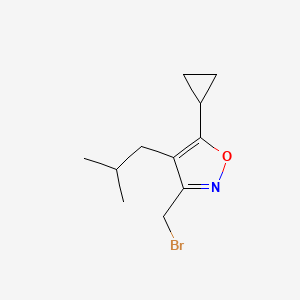
![N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2610945.png)

![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2610949.png)
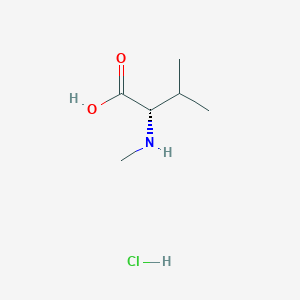
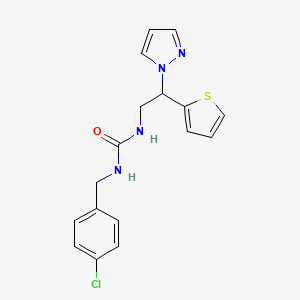
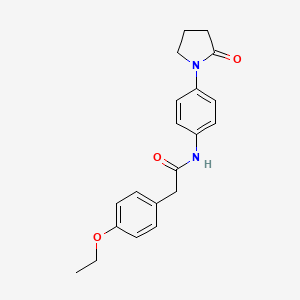
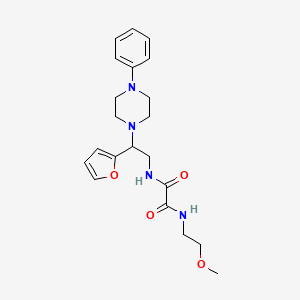
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2610959.png)
![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2610960.png)
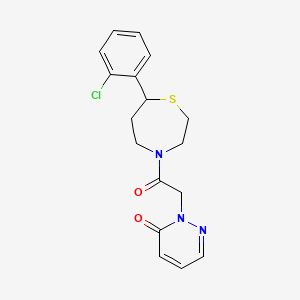
![N-(3-(2-methylthiazol-4-yl)phenyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2610963.png)
